An In-Depth Technical Guide to 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
An In-Depth Technical Guide to 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride, a key chemical building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methods. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for professionals engaged in the synthesis and application of novel therapeutics. The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, and its three-dimensional nature offers significant advantages in exploring pharmacophore space and improving drug candidate solubility.[1] This guide explains the causality behind experimental choices, ensuring that protocols are presented as self-validating systems for reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a foundational heterocyclic scaffold widely employed by medicinal chemists to develop treatments for a range of human diseases. Its prevalence in over 20 FDA-approved drugs underscores its significance.[2] Unlike flat aromatic structures, the saturated, non-planar geometry of the pyrrolidine ring provides enhanced three-dimensional exploration of a target's binding site, which can lead to improved potency and selectivity.[1] Furthermore, this hetero-aliphatic character often confers increased aqueous solubility compared to purely aromatic counterparts, a critical parameter for optimizing pharmacokinetic profiles.
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride combines this privileged pyrrolidine core with a dimethoxyphenyl group, a common feature in molecules targeting the central nervous system (CNS). This specific combination makes it a versatile intermediate for constructing a diverse array of more complex, biologically active molecules.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[1]
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its application. The key identifiers and properties of 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride are summarized below.
Structural Details
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IUPAC Name: 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
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Core Components: A central pyrrolidine ring substituted at the 3-position with a 3,4-dimethoxybenzene group.
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Salt Form: The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1203681-58-6 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNC2)OC.Cl | PubChem |
| InChI Key | InChI=1S/C12H17NO2.ClH/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3;1H | [1] |
| Appearance | Typically a crystalline solid | General Knowledge |
| Purity | ≥97% (Typical for commercial suppliers) | [1] |
| Storage | Room Temperature | [1] |
Synthesis and Mechanistic Considerations: A Validated Protocol
The synthesis of 3-(3,4-dimethoxyphenyl)pyrrolidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Below is a detailed protocol for a common synthetic route involving the reduction of a succinimide intermediate, which itself is built from commercially available precursors.[1] This approach is favored for its reliability and the relative accessibility of the starting materials.
Synthesis Workflow Diagram
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-(3,4-Dimethoxyphenyl)succinimide
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Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add 3,4-dimethoxyphenylacetonitrile. Stir the mixture at room temperature for 30 minutes to form the carbanion.
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Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the acetonitrile, generating a nucleophile necessary for the subsequent reaction.
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Alkylation: Add ethyl bromoacetate dropwise to the solution while maintaining the temperature below 30°C. After the addition, heat the mixture to reflux for 4-6 hours.
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Causality: This is a standard Sₙ2 reaction where the carbanion attacks the electrophilic carbon of ethyl bromoacetate. Refluxing ensures the reaction goes to completion.
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Hydrolysis: After cooling, the resulting nitrile intermediate is hydrolyzed by adding a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heating to yield 3,4-dimethoxyphenylsuccinic acid.[1]
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Causality: This step converts both the nitrile and the ester functionalities into carboxylic acids.
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Imide Formation: Treat the crude diacid with ammonium hydroxide and heat strongly. This will first form the diammonium salt, which upon heating, dehydrates to form the target succinimide.[1]
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Causality: The thermal cyclization with ammonia is a classic and efficient method for forming five-membered imide rings from succinic acid derivatives.
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Part B: Reduction to 3-(3,4-Dimethoxyphenyl)pyrrolidine
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Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as Tetrahydrofuran (THF).
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Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing both amide carbonyls of the succinimide to methylenes. Anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water.
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Reduction: Slowly add a solution of the 2-(3,4-dimethoxyphenyl)succinimide in anhydrous THF to the LiAlH₄ suspension, controlling the rate to manage the exothermic reaction. After the addition is complete, reflux the mixture for 8-12 hours.
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Causality: The reflux provides the necessary activation energy to drive the complete reduction of the imide to the corresponding amine (pyrrolidine).
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Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
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Causality: This procedure is essential for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which simplifies the product isolation via filtration.
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Isolation (Free Base): Filter the mixture and wash the solid residue with fresh THF. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude free base, 3-(3,4-dimethoxyphenyl)pyrrolidine, as an oil.
Part C: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.
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Precipitation: Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Causality: The basic nitrogen of the pyrrolidine ring is protonated by HCl, forming the ionic salt which is insoluble in non-polar organic solvents, allowing for its isolation.
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Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride. The purity can be further enhanced by recrystallization from a solvent system like methanol-diethyl ether.[3]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic techniques is employed for a comprehensive characterization.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons (dimethoxyphenyl group) ~6.8-7.0 ppm; Methoxy protons (2 singlets) ~3.8-3.9 ppm; Pyrrolidine ring protons (complex multiplets) ~2.5-4.0 ppm; N-H proton (broad singlet, may exchange with D₂O). | Confirms the presence of all key proton environments in the molecule and their connectivity. |
| ¹³C NMR | Aromatic carbons ~110-150 ppm; Methoxy carbons ~55-56 ppm; Pyrrolidine ring carbons ~30-60 ppm. | Verifies the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) for the free base (C₁₂H₁₇NO₂) should be observed at m/z ≈ 207.13. | Confirms the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | N-H stretch (for HCl salt) ~2400-2800 cm⁻¹ (broad); C-H stretches (aromatic and aliphatic) ~2850-3100 cm⁻¹; C=C aromatic stretches ~1500-1600 cm⁻¹; C-O stretches (methoxy) ~1020-1250 cm⁻¹. | Identifies the key functional groups present in the molecule. |
| Purity Analysis (HPLC/GC-FID) | A single major peak indicating >97% purity. | Quantifies the purity of the final product and detects any residual starting materials or byproducts.[4] |
Note: Specific chemical shifts (ppm) in NMR are predictive and should be confirmed with experimental data.
Applications in Research and Drug Development
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride is not an end-product but a strategic starting point for the synthesis of a wide range of pharmacologically active agents.
CNS-Active Agents
The 3,4-dimethoxyphenyl moiety is a key structural element in many dopamine and serotonin receptor ligands. The pyrrolidine scaffold can be further functionalized, particularly at the nitrogen atom, to create derivatives with potential applications as:
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Dopamine Agonists: For conditions like Parkinson's disease.
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Serotonin Reuptake Inhibitors (SSRIs): For treating depression and anxiety disorders.
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Synthetic Cathinone Analogs: The pyrrolidine ring is a feature of many synthetic cathinones, which are potent central nervous system stimulants.[5][6] While many of these are drugs of abuse, the scaffold is explored for legitimate therapeutic purposes.[5][7]
Other Therapeutic Areas
The versatility of the pyrrolidine ring extends beyond CNS targets. Derivatives have been investigated for:
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Anticancer Activity: Pyrrolidine and pyrrolidone derivatives have shown antiproliferative activity against various tumor cell lines.[8][9]
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Anticonvulsant Activity: The pyrrolidine scaffold is present in several anticonvulsant drugs.[10][11]
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Antimicrobial Agents: Novel pyrrolidine hybrids have been developed as potential inhibitors of bacterial enzymes like DNA gyrase.[11]
Logical Role as a Precursor
The primary value of this compound is its role as a modifiable scaffold. The secondary amine is a key reaction handle for further elaboration.
Conclusion
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the combination of the privileged pyrrolidine scaffold and the pharmacologically relevant dimethoxyphenyl group. A robust understanding of its synthesis, from mechanistic principles to practical execution, is essential for its effective use. The analytical techniques outlined provide a framework for a rigorous, self-validating quality control system. For drug development professionals, this compound represents a versatile platform for generating novel chemical entities with therapeutic potential across multiple disease areas, particularly within the central nervous system.
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
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(±)-4'-Methyl-pyrrolidinopropiophenone hydrochloride - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. National Measurement Institute, Australia. [Link]
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